molecular formula C10H8ClN3 B1455245 4-(3-Chlorophenyl)pyrimidin-2-amine CAS No. 913322-47-1

4-(3-Chlorophenyl)pyrimidin-2-amine

Cat. No.: B1455245
CAS No.: 913322-47-1
M. Wt: 205.64 g/mol
InChI Key: VKXBPDWBNXTLPW-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Safety and Hazards

The safety information for “4-(3-Chlorophenyl)pyrimidin-2-amine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 4-(3-Chlorophenyl)pyrimidin-2-amine may also interact with various biological targets.

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . More research is needed to elucidate the exact mechanisms.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities , suggesting that this compound may also impact multiple biochemical pathways.

Result of Action

Similar compounds have been shown to have diverse biological activities , suggesting that this compound may also have a broad range of effects at the molecular and cellular levels.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .

Biochemical Analysis

Biochemical Properties

4-(3-Chlorophenyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which is crucial for centriole duplication and maintaining genome integrity . The compound’s interaction with PLK4 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting cell proliferation.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines, including breast cancer cells . It induces cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PLK4, inhibiting its kinase activity and preventing centriole duplication . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound also affects gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it exhibits good plasma stability and liver microsomal stability, with a half-life of over 289.1 minutes and 145 minutes, respectively

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects. At higher doses, it may lead to toxicity and adverse effects on cellular function . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to form metabolites that are excreted from the body . Understanding its metabolic pathways is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to diffuse easily into cells, where it accumulates in specific compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell affects its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)pyrimidin-2-amine typically involves the reaction of 3-chloroaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3-chloroaniline with a pyrimidine-2,4,6-trione under basic conditions, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce N-oxides and amines, respectively .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)pyrimidin-2-amine
  • 4-(2-Chlorophenyl)pyrimidin-2-amine
  • 4-(3-Bromophenyl)pyrimidin-2-amine

Uniqueness

4-(3-Chlorophenyl)pyrimidin-2-amine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(3-chlorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXBPDWBNXTLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694984
Record name 4-(3-Chlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913322-47-1
Record name 4-(3-Chlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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